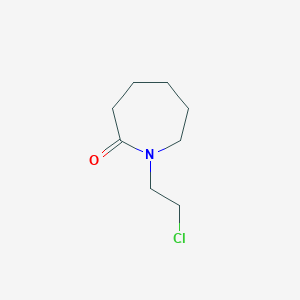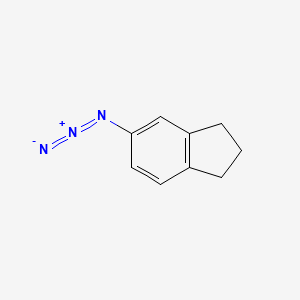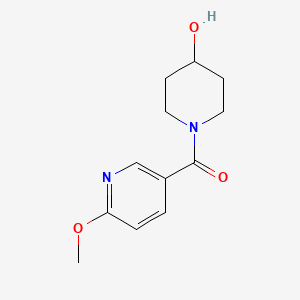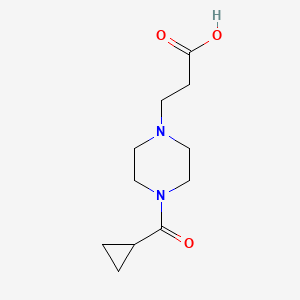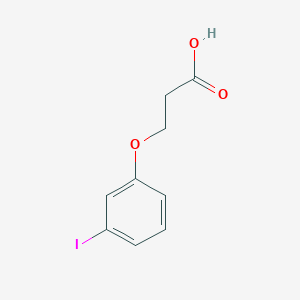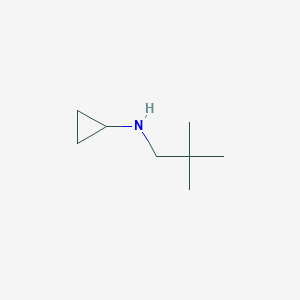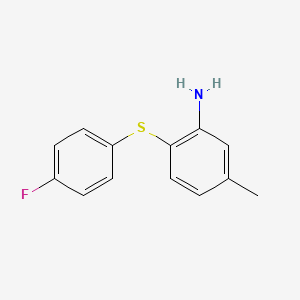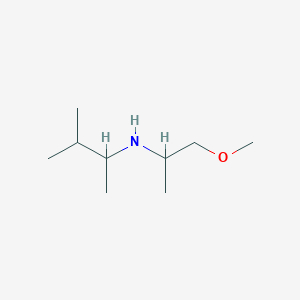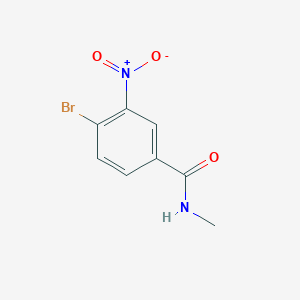![molecular formula C12H18N2O2S B1461586 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione CAS No. 1155097-03-2](/img/structure/B1461586.png)
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Overview
Description
“2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione” is a chemical compound with the CAS Number: 1512042-24-8 . Its IUPAC name is 4-methyl-2- (3- (1- (methylamino)ethyl)phenyl)isothiazolidine 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2S/c1-10-8-15 (18 (16,17)9-10)13-6-4-5-12 (7-13)11 (2)14-3/h4-7,10-11,14H,8-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.38 . The compound is a powder at room temperature .Scientific Research Applications
ERK1/2 Inhibitors Development : Analogues of thiazolidine-diones, including compounds similar to the specified chemical, have been explored for their potential as substrate-specific ERK1/2 inhibitors. These compounds were studied for their ability to inhibit cell proliferation and induce apoptosis in human leukemia cells, indicating potential applications in cancer treatment (Li et al., 2009).
Hypoglycemic and Hypolipidemic Activities : Thiazolidine-dione derivatives have been evaluated for their hypoglycemic and hypolipidemic activities. Such compounds were found to be effective in lowering blood glucose levels and lipid profiles in diabetic mice models, suggesting their use in managing diabetes (Sohda et al., 1982).
Antimicrobial Evaluation : Various thiazolidine-dione derivatives, similar to the specified compound, have been synthesized and assessed for their antibacterial and antifungal properties. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Jat et al., 2006).
Anti-inflammatory Activity : Research has also been conducted on the anti-inflammatory properties of thiazolidine-dione derivatives. These compounds have been evaluated using models like carrageenin-induced paw edema test, showcasing their potential as anti-inflammatory agents (Santos et al., 2005).
Cancer Treatment Potential : Thiazolidine-diones, similar to the specified chemical, have been investigated as potential anticancer agents. These compounds were found to inhibit cell proliferation and induce apoptosis in cancer cells, indicating their potential in cancer therapy (Li et al., 2010).
Aldose Reductase Inhibition : Some thiazolidine-dione derivatives have been identified as potent aldose reductase inhibitors. These findings are significant in the context of diabetic complications, where aldose reductase plays a crucial role (Sohda et al., 1982).
Safety And Hazards
properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(13-2)11-5-3-6-12(9-11)14-7-4-8-17(14,15)16/h3,5-6,9-10,13H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCBTVPOGKFJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



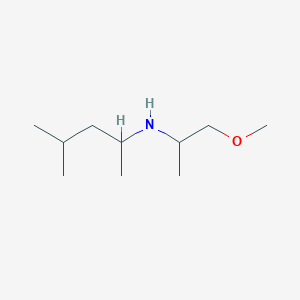
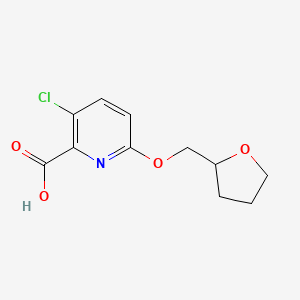
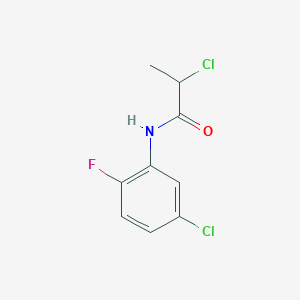
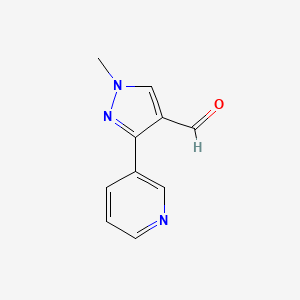
![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)
